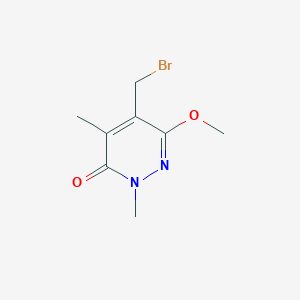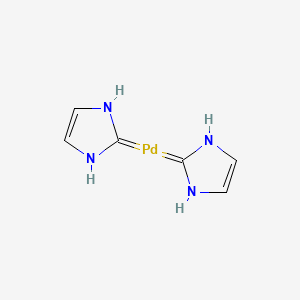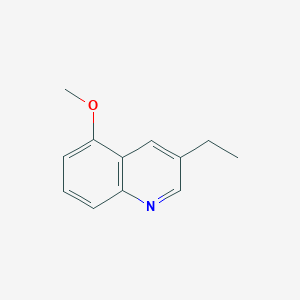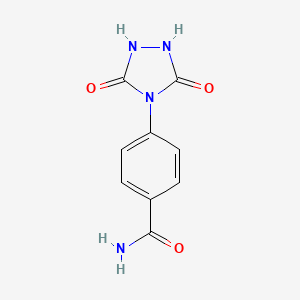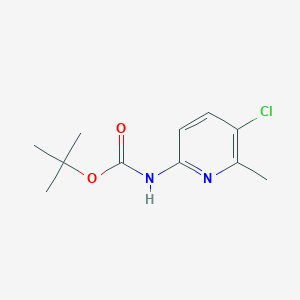
tert-Butyl (5-chloro-6-methylpyridin-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (5-chloro-6-methylpyridin-2-yl)carbamate: is a chemical compound with the molecular formula C11H15ClN2O2 and a molecular weight of 242.7 g/mol . It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a pyridine ring. This compound is often used in organic synthesis and as a protecting group for amines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-chloro-6-methylpyridin-2-yl)carbamate typically involves the reaction of 5-chloro-6-methylpyridin-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
5-chloro-6-methylpyridin-2-amine+tert-butyl chloroformate→tert-Butyl (5-chloro-6-methylpyridin-2-yl)carbamate
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The pyridine ring can participate in various oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Oxidation and Reduction: Reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) can be used.
Major Products Formed:
Substitution: Products depend on the nucleophile used (e.g., azide or cyanide derivatives).
Hydrolysis: 5-chloro-6-methylpyridin-2-amine and carbon dioxide.
Oxidation and Reduction: Various oxidized or reduced forms of the pyridine ring.
Applications De Recherche Scientifique
Chemistry:
- Used as a protecting group for amines in peptide synthesis.
- Employed in the synthesis of various organic compounds and intermediates.
Biology:
- Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine:
- Investigated for its potential use in drug development and as a pharmacological tool.
Industry:
- Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl (5-chloro-6-methylpyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyridine ring can also participate in π-π interactions and hydrogen bonding, contributing to the compound’s overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate
- tert-Butyl (2-chloro-5-methylpyridin-4-yl)carbamate
- tert-Butyl (2,6-dichloropyridin-4-yl)carbamate
Comparison:
- tert-Butyl (5-chloro-6-methylpyridin-2-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and binding properties.
- Similar compounds may have different substitution patterns, leading to variations in their chemical and biological properties.
- The presence of different substituents can affect the compound’s solubility, stability, and overall efficacy in various applications.
Propriétés
Numéro CAS |
582308-82-5 |
|---|---|
Formule moléculaire |
C11H15ClN2O2 |
Poids moléculaire |
242.70 g/mol |
Nom IUPAC |
tert-butyl N-(5-chloro-6-methylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C11H15ClN2O2/c1-7-8(12)5-6-9(13-7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15) |
Clé InChI |
SBCVWGKVTJBITE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)NC(=O)OC(C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


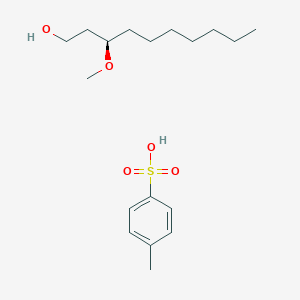
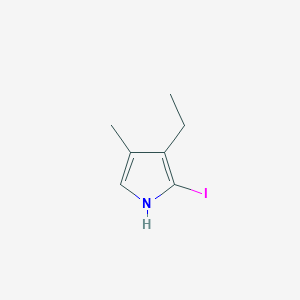
![1-Propanesulfonic acid, 3,3'-[1,2-ethanediylbis(ethylimino)]bis-](/img/structure/B12568506.png)
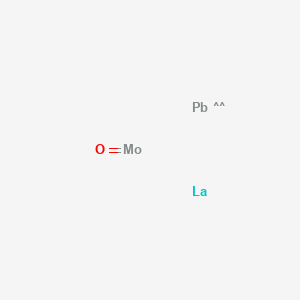
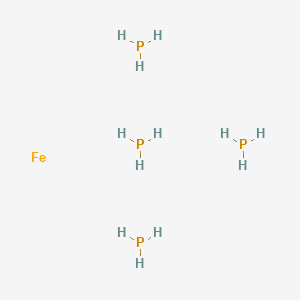


![Azeto[2,3-d][1,3]oxazolo[3,2-c]pyrimidine](/img/structure/B12568542.png)

